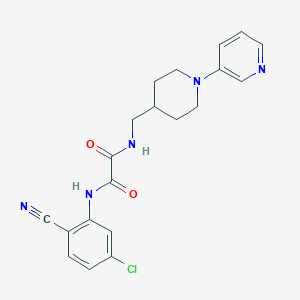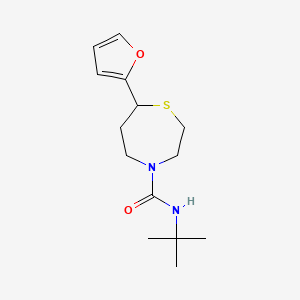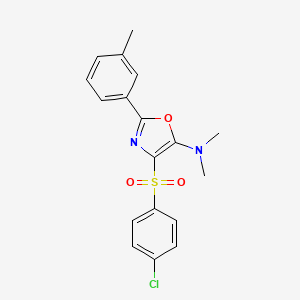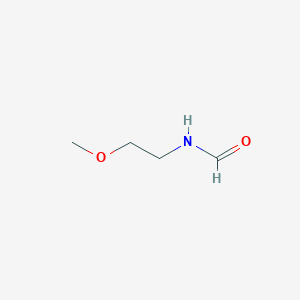
1H-Indole-3-acetonitrile, 5-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetonitrile is a compound with the molecular formula C10H8N2 and a molecular weight of 156.1839 . It is also known by other names such as Indole-3-acetonitrile, Indoleacetonitrile, Indolylacetonitrile, and 3-Indolylacetonitrile . It is a light-induced auxin-inhibitory substance that is isolated from light-grown cabbage (Brassica olearea L.) shoots .
Molecular Structure Analysis
The molecular structure of 1H-Indole-3-acetonitrile consists of a 1H-Indole ring attached to an acetonitrile group . The 3D structure of the molecule can be viewed using specific software . Further analysis of the molecule’s electronic structure and conformational properties can provide insights into its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Auxin Analog Synthesis :
- Indole-3-acetic acid, a crucial plant hormone (auxin), and its derivatives, including 5- and 6-(2-aminoethyl)-derivatives, have been used in the design of novel research tools. These derivatives can be linked to proteins and used for antibody production, demonstrating potential in plant hormone research and biochemistry (Ilić et al., 2005).
Enzymatic Studies in Plant Hormone Biosynthesis :
- Indole-3-acetic acid is synthesized from indole-3-acetonitrile by nitrilase in plants. Cloning the gene for this enzyme from Alcaligenes faecalis and studying its mutations has provided insights into the enzymatic conversion of indole-3-acetonitrile to indole-3-acetic acid, an essential process in plant growth and development (Kobayashi et al., 1993).
Chemical Synthesis of Heterocyclic Compounds :
- The oxidation of indole in acetonitrile leads to the formation of 3-oxo 3H-indole, a reactive intermediate for synthesizing 2-dialkylamino 3-oxo 3H-indoles. These compounds are useful in heterocyclic chemistry and potentially in pharmaceutical research (Capdevielle & Maumy, 1993).
Study of Indoles in Organic Chemistry :
- Research on the nucleophilic reactivities of various indoles, including 5-cyanoindole, provides valuable data for understanding the chemical behavior of these compounds in organic synthesis (Lakhdar et al., 2006).
Aryl Hydrocarbon Hydroxylase Induction :
- Indole-3-acetonitrile, among other indoles, has been identified as a natural inducer of aryl hydrocarbon hydroxylase, an enzyme involved in xenobiotic metabolism, highlighting its potential role in nutritional biochemistry and cancer research (Loub et al., 1975).
Synthesis of Complex Organic Molecules :
- Indole acetonitrile is used in Mn(III)-mediated oxidative cyclization reactions to synthesize complex organic structures, such as the tetracyclic core of tronocarpine, demonstrating its utility in advanced organic synthesis and drug development (Magolan & Kerr, 2006).
Enzyme Studies in Bacteria :
- Certain bacteria, including Agrobacterium and Rhizobium, utilize enzymes like nitrile hydratase to convert indole-3-acetonitrile into indole-3-acetic acid, a pathway significant in plant-microbe interactions and agricultural biotechnology (Kobayashi et al., 1995).
Synthesis of Fused Indole Derivatives :
- Indole-3-acetonitrile derivatives have been used to synthesize novel fused pyrimido and triazino indole structures, showing potential in the development of anticancer agents (Ali & Saad, 2018).
Wirkmechanismus
Target of Action
Indole derivatives, which include 2-(5-amino-1h-indol-3-yl)acetonitrile, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that indole derivatives can interact with their targets, leading to various biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that 2-(5-amino-1H-indol-3-yl)acetonitrile may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
The indole scaffold, to which 2-(5-amino-1H-indol-3-yl)acetonitrile belongs, has been found in many important synthetic drug molecules . These molecules bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives, such as 2-(5-amino-1H-indol-3-yl)acetonitrile, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-(5-amino-1H-indol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGAHRCLHMYZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide](/img/structure/B2708540.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2708542.png)

![6-benzyl-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2708545.png)
![3-(4-Fluoro-phenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2708546.png)


![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2708549.png)

![1-(4-Chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2708554.png)


